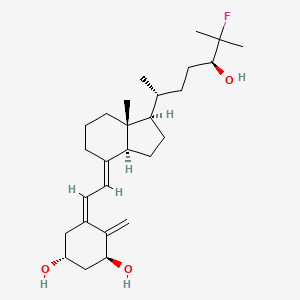

1,24-Dihydroxy-25-fluorovitamin D3

Description

Research Significance of Vitamin D3 Analogs

Vitamin D3 itself is a prohormone and must undergo two hydroxylation steps to become biologically active. medscape.com The first occurs in the liver to form 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D. medscape.com The second hydroxylation takes place primarily in the kidneys, converting 25(OH)D3 to 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), the hormonally active form. medscape.comresearchgate.net The synthesis and degradation of 1,25(OH)2D3 are tightly regulated processes. nih.gov

The discovery of the broad spectrum of activities of 1,25(OH)2D3 has led to the design and synthesis of numerous analogs. nih.gov The primary goal in developing these analogs is often to separate the potent calcemic effects from other desirable biological activities, such as antiproliferative, pro-differentiating, or immunomodulatory functions. acs.org This has led to the creation of over 3000 synthetic vitamin D analogs by researchers aiming to improve upon the natural compound for therapeutic applications in areas like cancer, psoriasis, and osteoporosis. acs.org

Rationale and Impact of Fluorine Incorporation in Vitamin D3 Scaffold Design

A key strategy in the design of novel vitamin D3 analogs has been the incorporation of fluorine atoms into the molecule's structure. nih.gov Fluorine is the most electronegative element and has a small atomic radius, similar to that of a hydrogen atom. nih.gov Introducing fluorine can significantly alter a molecule's physical and chemical properties, including its pKa and dipole moment. nih.gov In the context of vitamin D3 analogs, fluorination is primarily employed to enhance metabolic stability and, in some cases, to improve binding affinity to the vitamin D receptor (VDR). semanticscholar.org

The metabolic breakdown of both 25(OH)D3 and 1,25(OH)2D3 is primarily initiated by the enzyme CYP24A1, which hydroxylates the side chain at the C-24 or C-23 positions. semanticscholar.orgwikipedia.org By strategically placing fluorine atoms at or near these oxidation sites, the metabolic deactivation of the analog can be slowed down, potentially leading to a longer biological half-life and increased potency. nih.govsemanticscholar.org For instance, fluorination at the C-24 position has been a significant focus of research to inhibit metabolism by CYP24A1. nih.govmdpi.com

Overview of 1,24-Dihydroxy-25-fluorovitamin D3 as a Prototypical Research Compound

Within the class of fluorinated vitamin D3 analogs, this compound stands out as a compound of significant research interest. This analog incorporates a hydroxyl group at the C-1 and C-24 positions and a fluorine atom at the C-25 position. The presence of the 1α-hydroxyl group is crucial for VDR activation. The modifications at the C-24 and C-25 positions are designed to modulate the compound's metabolic profile and biological activity.

Research has shown that analogs with modifications in the side chain can exhibit altered biological responses. For example, some side-chain fluorinated analogs have demonstrated increased resistance to catabolism. semanticscholar.org The study of compounds like this compound allows researchers to dissect the structure-activity relationships of vitamin D3 analogs, providing valuable insights into how specific structural changes influence their interaction with the VDR and their subsequent biological effects.

Structure

3D Structure

Propriétés

Formule moléculaire |

C27H43FO3 |

|---|---|

Poids moléculaire |

434.6 g/mol |

Nom IUPAC |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-6-fluoro-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H43FO3/c1-17(8-13-25(31)26(3,4)28)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(29)16-24(30)18(20)2/h9-10,17,21-25,29-31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,25+,27-/m1/s1 |

Clé InChI |

YCISVTDRTZUPLT-NABJBPAWSA-N |

SMILES isomérique |

C[C@H](CC[C@@H](C(C)(C)F)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |

SMILES canonique |

CC(CCC(C(C)(C)F)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Synonymes |

1 alpha,24-dihydroxy-25-fluorovitamin D(3) 1 alpha,24-dihydroxy-25-fluorovitamin D3 1,24-dihydroxy-25-fluorovitamin D3 1,24-dihydroxy-25-fluorovitamin D3, (1alpha,3beta,5Z,7E)-isome |

Origine du produit |

United States |

Molecular Interactions and Receptor Biology of 1,24 Dihydroxy 25 Fluorovitamin D3

Binding Kinetics and Affinity to the Vitamin D Receptor (VDR)

The biological activity of any vitamin D analogue is fundamentally initiated by its binding to the Vitamin D Receptor (VDR), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily. nih.gov The affinity and kinetics of this binding are critical determinants of the compound's potency.

Quantitative Analysis of Fluorine Substitution Influence on VDR Binding

The introduction of fluorine atoms into the vitamin D3 side-chain is a well-established strategy to modulate the biological properties of the molecule. drugbank.comresearchgate.net Fluorination can alter the compound's binding affinity for the VDR and its metabolic stability. drugbank.comnih.gov Specifically, replacing a C-H bond with a stronger C-F bond can confer resistance to metabolic degradation by enzymes like CYP24A1. researchgate.net

For instance, studies on related fluorinated compounds have demonstrated varied effects on VDR binding. The analogue 24,24-F2-1,25(OH)2D3 exhibits a biological activity approximately twice as high as the natural hormone 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). nih.gov In contrast, 24R-F-1,25(OH)2D3 shows less than half the potency of 1,25(OH)2D3. nih.gov Another analogue, 23,23-difluoro-25-hydroxyvitamin D3, was found to have a VDR-binding affinity that is 12 times lower than its non-fluorinated counterpart. nih.gov These findings underscore the principle that the precise position and number of fluorine substitutions critically influence the interaction with the VDR.

Table 1: Relative Biological Activity of Select Fluorinated Vitamin D3 Analogues

| Compound | Relative Biological Activity vs. 1,25(OH)2D3 |

|---|---|

| 24,24-F2-1,25(OH)2D3 | ~200% |

| 24R-F-1,25(OH)2D3 | <50% |

Data sourced from comparative biological assays. nih.gov

Structural Analysis of VDR-Ligand Binding Domain (LBD) Interactions

The VDR possesses a ligand-binding domain (LBD) with a specific pocket that accommodates the vitamin D molecule. nih.gov The stability of the VDR-ligand complex is governed by a network of hydrogen bonds. In the natural ligand 1,25(OH)2D3, the hydroxyl groups at the 1α and 25 positions are crucial for anchoring the molecule within the LBD and initiating the conformational changes required for receptor activation. nih.gov

Structural analyses of the VDR LBD complexed with various ligands reveal that any deviation from the structure of 1,25(OH)2D3 can result in altered binding. For example, the loss of a key hydrogen bond can sometimes be compensated for by water-mediated contacts, though this often results in a less stable interaction. nih.govnih.gov The introduction of an electronegative fluorine atom at the C-25 position, as in 1,24-Dihydroxy-25-fluorovitamin D3, would predictably alter the electronic distribution and conformation of the side chain, thereby influencing its fit and interaction within the LBD.

VDR Heterodimerization and Nuclear Translocation

Upon ligand binding, the VDR undergoes a conformational change that facilitates its translocation into the nucleus and its partnership with other nuclear proteins to regulate gene expression. nih.gov

Cooperative Binding with Retinoid X Receptor (RXR)

The biologically active unit for mediating the transcriptional effects of vitamin D is not the VDR alone, but a heterodimer formed between the VDR and the Retinoid X Receptor (RXR). nih.govnih.govmdpi.com This partnership is essential for high-affinity binding to DNA. The VDR-RXR interaction primarily involves helices 9 and 10 of the VDR. nih.gov The binding of a ligand like this compound to the VDR is a prerequisite for the stable formation of this VDR-RXR heterodimer, which is the complex that ultimately recognizes and binds to specific DNA sequences.

Interaction with Vitamin D Response Elements (VDREs) on Genomic DNA

The VDR-RXR heterodimer scans the genome for specific DNA sequences known as Vitamin D Response Elements (VDREs). nih.govnih.gov VDREs are typically composed of a direct repeat of two hexanucleotide sequences separated by a three-nucleotide spacer (a DR3-type element). nih.govnih.gov The binding of the ligand-activated VDR-RXR complex to these VDREs in the promoter regions of target genes is a critical step in modulating their transcription. nih.gov

Genome-wide studies have identified thousands of VDR binding sites, indicating a vast network of genes regulated by vitamin D. nih.gov Ligand binding significantly shifts the locations of VDR occupancy on the chromatin. For example, treatment with 1,25(OH)2D3 increases the number of VDR binding sites, with a strong association between these ligand-responsive sites and the presence of DR3-type elements. nih.gov This mechanism allows for the tissue-specific and gene-specific regulation that characterizes the biological effects of vitamin D analogues.

Structure-Activity Relationships (SAR) in VDR-Mediated Activation

The concept of structure-activity relationships (SAR) is central to understanding how the chemical structure of an analogue like this compound translates into its biological function. Modifications to the A-ring, C/D-ring, or the side-chain of the vitamin D molecule can dramatically alter its activity profile. mdpi.com

The crucial role of the 1α-hydroxyl group for potent VDR agonism is well-established. nih.gov The side chain, however, offers significant opportunities for modification to fine-tune activity. Fluorination of the side chain, as seen in this compound, is a key strategy. It can enhance resistance to catabolism, thereby prolonging the compound's biological half-life, and also modulate its interaction with the VDR. mdpi.com The specific placement of the fluorine atom is critical; studies on other analogues suggest that fluorination at the C-24 position can lead to potent activity, while modifications at other positions may have different outcomes. nih.gov The combination of the 24-hydroxyl group and the 25-fluoro substitution in this compound represents a specific design aimed at optimizing the molecule's VDR-mediated activation profile.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) |

| 24,24-F2-1,25(OH)2D3 |

| 24R-F-1,25(OH)2D3 |

| 23,23-difluoro-25-hydroxyvitamin D3 |

Conformational Dynamics and Ligand-Induced Receptor Conformation

The binding of a ligand, such as this compound, to the ligand-binding domain (LBD) of the VDR is a critical event that initiates a cascade of molecular interactions, culminating in the regulation of target gene expression. This binding event is not a simple lock-and-key mechanism but rather a dynamic process that induces significant conformational changes in the VDR.

Upon entry into the ligand-binding pocket (LBP) of the VDR, the ligand induces a repositioning of key structural elements of the receptor. This ligand-induced conformational change is essential for the subsequent steps in VDR signaling. A crucial event is the repositioning of helix 12 (H12) of the LBD. In the absence of a ligand, H12 is in a more open and flexible state. The binding of an agonist ligand, such as this compound, stabilizes a specific "active" conformation where H12 folds over the LBP, effectively trapping the ligand within.

This repositioning of H12 creates a new surface on the VDR that is recognized by coactivator proteins. These coactivators are essential for the transcriptional activity of the VDR. The VDR, complexed with the ligand and coactivators, then heterodimerizes with the retinoid X receptor (RXR). nih.govoup.com This complete complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govnih.gov

Studies on various VDR ligands have demonstrated that the stability of the ligand-VDR complex and the specific conformation induced can vary, leading to differential biological responses. For instance, some synthetic analogs are known to induce a more stable VDR conformation compared to the natural hormone, 1α,25-dihydroxyvitamin D3, which can lead to enhanced bioactivity. nih.gov This enhanced stability can protect the receptor from proteolytic degradation, prolonging its signaling capacity. nih.gov While direct crystallographic data for the this compound-VDR complex is not extensively available, the principles derived from studies of other vitamin D analogs provide a strong framework for understanding its interaction. The specific functional groups of this compound are expected to play a crucial role in dictating the precise nature of this induced fit and the resulting biological outcome.

Modulatory Effects of Specific Functional Groups and Stereochemistry on Biological Potency

The 1α-hydroxyl group is a cornerstone of high-affinity binding to the VDR. It forms critical hydrogen bonds with specific amino acid residues within the LBP, namely serine and arginine. nih.govresearchgate.net These interactions are fundamental for anchoring the A-ring of the vitamin D molecule within the pocket and for initiating the conformational changes necessary for receptor activation. The absence or altered orientation of this group drastically reduces the binding affinity and transcriptional activity of vitamin D compounds.

The 24-hydroxyl group also contributes to the molecule's interaction with the VDR, although its role is considered secondary to that of the 1α- and 25-hydroxyl groups in the natural hormone. In some analogs, the 24-hydroxyl group can form additional hydrogen bonds with residues in the LBP, potentially modulating the stability and activity of the ligand-receptor complex. nih.gov The biological activity of 1,24,25-trihydroxyvitamin D3, a related metabolite, demonstrates that hydroxylation at the C24 position can result in a compound with substantial affinity for the VDR. nih.gov

The stereochemistry of the entire molecule, including the orientation of the hydroxyl and fluoro groups, is paramount for a precise fit into the VDR's LBP. Even subtle changes in the spatial arrangement of these functional groups can dramatically alter binding affinity and biological response.

Table 1: Key Functional Groups of this compound and Their Role in VDR Interaction

| Functional Group | Position | Role in VDR Interaction and Biological Potency |

| 1α-Hydroxyl Group | C1 | Essential for high-affinity binding through hydrogen bonds with key amino acid residues in the VDR ligand-binding pocket. nih.govresearchgate.net Crucial for initiating the conformational changes required for receptor activation. |

| 24-Hydroxyl Group | C24 | Can form additional hydrogen bonds within the ligand-binding pocket, contributing to the stability of the ligand-receptor complex and modulating biological activity. nih.gov |

| 25-Fluoro Group | C25 | Blocks metabolic hydroxylation at this position, potentially increasing the compound's biological half-life and overall potency. nih.gov Its steric and electronic properties influence the fit within the ligand-binding pocket. |

Table 2: Comparative Biological Potency of Selected Vitamin D Analogs

| Compound | Key Structural Feature(s) | Relative Biological Potency | Reference |

| 1α,25-Dihydroxyvitamin D3 | Natural Hormone | High | nih.gov |

| 25-Fluorovitamin D3 | Fluorine at C25 | Similar to 1α(OH)D3 in some assays | nih.gov |

| 26,26,26,27,27,27-Hexafluoro-1,25-dihydroxyvitamin D3 | Hexafluorination on side chain | 5-10 times more potent than 1,25-(OH)2D3 | nih.gov |

| 1,24,25-Trihydroxyvitamin D3 | Hydroxyl at C24 | Substantial affinity for VDR | nih.gov |

Cellular and Subcellular Mechanisms of Action of Fluorinated Analogs

Transcriptional Regulation of VDR Target Genes

Upon activation by a ligand like 1,24-Dihydroxy-25-fluorovitamin D3, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the regulatory regions of target genes. nih.govresearchgate.net This binding event nucleates the assembly of larger protein complexes, including co-activators and co-repressors, which ultimately modify the rate of transcription for hundreds of genes. nih.govnih.gov This transcriptional control is the cornerstone of the diverse biological effects of vitamin D analogs. In human fibroblasts, for instance, 1,25(OH)₂D₃ has been shown to regulate approximately 4.5% of the entire genome. nih.gov

The cellular level of active vitamin D is tightly controlled by a feedback loop involving two key cytochrome P450 enzymes: CYP27B1 (25-hydroxyvitamin D-1α-hydroxylase) and CYP24A1 (24-hydroxylase).

CYP27B1 is the enzyme responsible for converting the prohormone 25-hydroxyvitamin D into the biologically active 1,25(OH)₂D₃. mayoclinic.orgcapes.gov.br Its expression is stimulated by parathyroid hormone (PTH) and suppressed by high levels of 1,25(OH)₂D₃ and fibroblast growth factor 23 (FGF23), creating a negative feedback mechanism. mayoclinic.org

CYP24A1 initiates the catabolism and inactivation of both 25-hydroxyvitamin D and 1,25(OH)₂D₃. nih.govuniprot.org A primary and potent effect of 1,25(OH)₂D₃ is to strongly induce the transcription of the CYP24A1 gene. researchgate.netnih.gov This induction serves to limit the levels of the active hormone in cells and protect the body from potential hypercalcemia. nih.gov

Fluorinated analogs like this compound are specifically designed to be resistant to degradation by CYP24A1. By modifying the side chain where CYP24A1 acts, these analogs can exhibit a longer biological half-life and more sustained activity on VDR target genes compared to the natural hormone. Studies in stone-forming patients have suggested that a lower degradation of 1,25(OH)₂D₃ by CYP24A1 may be a contributing factor to their condition. nih.gov

Table 1: Key Enzymes in Vitamin D Metabolism Regulated by VDR

| Enzyme | Function | Regulation by 1,25(OH)₂D₃ | Reference |

|---|---|---|---|

| CYP27B1 (1α-hydroxylase) | Synthesizes active 1,25(OH)₂D₃ from 25-hydroxyvitamin D₃ | Generally suppressed (negative feedback) | mayoclinic.orgnih.gov |

| CYP24A1 (24-hydroxylase) | Catabolizes and inactivates 1,25(OH)₂D₃ | Strongly induced (upregulated) | researchgate.netnih.govnih.gov |

A central physiological role of the vitamin D endocrine system is the maintenance of calcium and phosphorus balance. nih.govresearchgate.net This is achieved through the VDR-mediated regulation of genes in key tissues like the intestine, kidney, and bone. nih.govnih.gov

In the kidney, 1,25(OH)₂D₃ upregulates the expression of the TRPV5 (Transient Receptor Potential Vanilloid 5) gene, which encodes an epithelial calcium channel crucial for the reabsorption of calcium from urine. It also influences phosphate (B84403) homeostasis through the regulation of fibroblast growth factor 23 (FGF23), a hormone that reduces serum phosphate levels. cloudfront.net In the intestine, 1,25(OH)₂D₃ controls the expression of genes like TRPV6, another calcium channel essential for dietary calcium absorption. nih.gov The regulation of these transport genes is a direct result of VDR binding to VDREs within their enhancer regions. nih.gov

Beyond mineral metabolism, vitamin D analogs exert significant influence over genes that control cell growth, differentiation, and apoptosis. capes.gov.brnih.gov This has made them subjects of interest in cancer research and immunology. The hormonal form of vitamin D is a potent inhibitor of cellular proliferation in many cell types, including myeloid leukemic cells and preadipocytes. capes.gov.brnih.gov

Key genes and pathways affected include:

Cell Cycle Regulators: 1,25(OH)₂D₃ can upregulate the expression of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27, which act to halt the cell cycle, particularly at the G1 phase. capes.gov.br

Proto-Oncogenes: In many cell systems, 1,25(OH)₂D₃ inhibits the expression of the proto-oncogene c-myc, which is a key driver of cell proliferation. nih.gov However, in some contexts, such as in TT medullary thyroid carcinoma cells, it has been observed to increase c-myc expression and stimulate proliferation. nih.gov

Adipogenesis Genes: In porcine preadipocytes, 1,25(OH)₂D₃ was found to suppress the expression of key adipogenesis-related genes, including PPARγ, lipoprotein lipase, and glucose transporter 4, thereby inhibiting their differentiation into mature fat cells. nih.gov

Myogenesis Genes: In chicken embryos, treatment with 1,25(OH)₂D₃ suppressed the expression of key myogenic differentiation markers like MYOD1 and MYF5. frontiersin.org

Mechanisms of Cellular Differentiation and Growth Modulation (in vitro/preclinical)

The transcriptional changes induced by vitamin D analogs translate into profound effects on cellular behavior, notably the promotion of differentiation and the inhibition of proliferation. These effects are observed across a wide range of cell types in preclinical studies.

Vitamin D analogs are potent inducers of differentiation, particularly in hematopoietic cells. capes.gov.brnih.gov

Myeloid Differentiation: In human myeloid leukemia cell lines like U937 and THP-1, 1,25(OH)₂D₃ induces them to differentiate into mature macrophages. capes.gov.brnih.gov This process is often preceded by a transient burst in proliferation, followed by cell cycle arrest in the G1 phase. capes.gov.br The arrest is associated with increased levels of CDK inhibitors p21 and p27. capes.gov.br

Stem Cell Differentiation: 1,25(OH)₂D₃ has been shown to directly promote the proliferation and differentiation of neural stem cells into neurons and oligodendrocytes. nih.gov It also promotes the osteogenic differentiation of human periodontal ligament stem cells, indicated by increased mineralization and alkaline phosphatase activity. nih.gov

Immune Cell Modulation: In CD4+ T cells, 1,25(OH)₂D₃ suppresses the production of inflammatory cytokines and can inhibit T cell proliferation, contributing to its immunomodulatory effects. frontiersin.orgnih.govsigmaaldrich.com

Table 2: Effects of 1,25(OH)₂D₃ on Cellular Proliferation and Differentiation in Preclinical Models

| Cell Type | Effect on Proliferation | Effect on Differentiation | Key Mediators/Markers | Reference |

|---|---|---|---|---|

| Myeloid Leukemia Cells (U937) | Inhibition (after transient burst) | Induction to macrophages | p21, p27, Cyclin A/D1/E | capes.gov.br |

| Porcine Preadipocytes | Not specified | Inhibition of adipogenesis | PPARγ, RXRα | nih.gov |

| Neural Stem Cells | Enhanced | Enhanced (neurons/oligodendrocytes) | VDR | nih.gov |

| Periodontal Ligament Stem Cells | Inhibition | Induction of osteogenesis | VDR, ALP | nih.gov |

| CD4+ T Lymphocytes | Inhibition | Suppression of TH17 differentiation | IL-17, CCR6 | frontiersin.orgnih.gov |

In addition to controlling proliferation and differentiation, vitamin D analogs can trigger programmed cell death, or apoptosis, in certain cell types, particularly cancer cells.

The pro-apoptotic mechanisms of 1,25(OH)₂D₃ often involve the mitochondria. In MCF-7 breast cancer cells, 1,25(OH)₂D₃ induces apoptosis by disrupting mitochondrial function. nih.gov This process is associated with the translocation of the pro-apoptotic protein Bax to the mitochondria, which in turn leads to the release of cytochrome c into the cytoplasm, a key step in initiating the apoptotic cascade. nih.gov In cultured human keratinocytes, 1,25(OH)₂D₃ was also identified as an agent capable of inducing apoptosis, a process that plays a key role in tissue homeostasis. nih.gov The sensitivity of cells to vitamin D-mediated apoptosis can sometimes be enhanced by other signaling molecules, such as activators of protein kinase C (PKC). nih.gov

Metabolic Pathways and Biotransformation of Fluorinated Vitamin D3 Analogs

Enzymatic Hydroxylation and Catabolism

The primary route for the breakdown and inactivation of vitamin D3 and its analogs is through enzymatic hydroxylation, a process largely mediated by specific cytochrome P450 enzymes.

The cytochrome P450 enzyme CYP24A1, also known as 24-hydroxylase, is the principal enzyme responsible for the catabolism of vitamin D metabolites. medlineplus.gov Its primary function is to control the levels of the active form of vitamin D, 1,25-dihydroxyvitamin D3 (Calcitriol), by breaking it down into inactive forms. medlineplus.gov This inactivation pathway is crucial for preventing vitamin D toxicity and maintaining mineral homeostasis.

CYP24A1 initiates the degradation process by hydroxylating the side chain of vitamin D analogs at either the C-23 or C-24 position. mdpi.comnih.gov Hydroxylation at the C-24 position is the first step in a multi-step oxidation pathway that ultimately leads to the formation of calcitroic acid, a water-soluble and biologically inert metabolite that is excreted. nih.govresearchgate.net Alternatively, hydroxylation at the C-23 position leads to the production of a 26,23-lactone derivative. mdpi.comnih.gov The expression and activity of CYP24A1 are tightly regulated, induced by high levels of 1,25-dihydroxyvitamin D3 itself, creating a negative feedback loop. nih.gov

Fluorination of the vitamin D3 side chain is a well-established strategy to block the catabolic action of CYP24A1 and prolong the biological half-life of the compound. nih.gov The rationale behind this approach lies in the strength of the carbon-fluorine (C-F) bond, which is significantly stronger than the carbon-hydrogen (C-H) bond that CYP24A1 typically targets for hydroxylation. nih.gov By replacing a hydrogen atom with a fluorine atom at or near a site of metabolic oxidation, the molecule becomes resistant to enzymatic attack.

Research has demonstrated that fluorination at various positions on the side chain effectively enhances metabolic stability.

C-24 Fluorination: The introduction of a fluorine atom at the C-24 position directly blocks the primary site of CYP24A1 hydroxylation. Studies comparing (24R)- and (24S)-24-fluoro-25-hydroxyvitamin D3 have shown that the stereochemistry of the fluorine atom is critical. The (24R)-isomer exhibits significantly greater resistance to metabolism by CYP24A1 than the (24S)-isomer. mdpi.com

C-23 Fluorination: Similarly, fluorination at the C-23 position has been investigated. Kinetic studies revealed that the (23S)-23-fluoro-25-hydroxyvitamin D3 isomer is more resistant to CYP24A1-dependent metabolism than its (23R) counterpart. acs.orgresearchgate.net This highlights that the specific three-dimensional arrangement of the fluoro-substituent influences the enzyme's ability to access and modify the molecule.

For a compound like 1,24-Dihydroxy-25-fluorovitamin D3, the fluorine atom at the C-25 position would be expected to confer substantial resistance to degradation. While C-25 hydroxylation is an activation step, placing a fluorine atom at this position would also logically block subsequent deactivating hydroxylation steps in the vicinity, such as those mediated by CYP24A1. nih.gov

Alternative Metabolic Transformations

When the primary catabolic pathway via CYP24A1 is blocked by fluorination, the potential for alternative metabolic transformations becomes more significant.

The main side-chain oxidation pathways that lead to the excretion of vitamin D metabolites are initiated by CYP24A1. mdpi.com The sequence leading to calcitroic acid involves multiple oxidation steps following the initial C-24 hydroxylation. nih.gov The pathway leading to the 26,23-lactone also involves a series of oxidative modifications of the side chain. nih.gov Since fluorination at positions C-23 or C-24 is designed to specifically inhibit these initial steps, the subsequent formation of metabolites like calcitroic acid is effectively prevented. mdpi.comnih.gov While other cytochrome P450 enzymes can metabolize vitamin D, the CYP24A1-initiated pathway is the most prominent for catabolism. nih.govmdpi.com

Glucuronidation is a major Phase II metabolic reaction where a glucuronic acid moiety is attached to a substrate, increasing its water solubility and facilitating its excretion via bile or urine. This is a common pathway for the metabolism of steroid hormones and other lipophilic molecules. While specific studies on the glucuronidation of this compound are not extensively detailed in the literature, it is a plausible metabolic route. The hydroxyl groups present on the vitamin D molecule, such as those at C-1 and C-24, could serve as sites for conjugation. This process would convert the lipophilic fluorinated analog into a more water-soluble conjugate, preparing it for elimination from the body. This represents a potential, albeit less characterized, clearance pathway when oxidative degradation is blocked.

Factors Influencing Metabolic Stability and Bioavailability (Conceptual)

The metabolic stability and bioavailability of a fluorinated vitamin D3 analog like this compound are not determined by a single factor but rather by a combination of interrelated properties.

Position and Stereochemistry of Fluorination: As demonstrated by research on 23- and 24-fluorinated analogs, both the specific carbon atom bearing the fluorine and its spatial orientation (stereochemistry) are paramount. mdpi.comacs.org Fluorination at a key hydroxylation site for CYP24A1 directly imparts metabolic resistance. The stereochemistry can fine-tune this resistance by affecting how the molecule fits into the enzyme's active site.

Chemical Bond Strength: The fundamental principle underpinning the increased stability is the high bond energy of the C-F bond compared to the C-H bond, making it chemically more difficult for oxidative enzymes to break. nih.gov

Interaction with Vitamin D Receptor (VDR): Beyond resisting degradation, the biological impact and bioavailability of an analog depend on its ability to bind to the Vitamin D Receptor (VDR). Fluorination can sometimes alter the conformation of the side chain, which may influence VDR binding affinity. mdpi.comnih.gov An analog that resists metabolism but binds poorly to the VDR will have limited biological activity.

In essence, creating a metabolically stable and highly bioavailable fluorinated vitamin D3 analog requires a design that not only blocks the primary degradation pathways but also maintains or enhances the affinity for the target receptor.

Preclinical Pharmacological Investigations and Biological Activities

In Vivo Studies in Animal Models (Non-Human)

Comparative Biological Potency in Animal Models

Studies on Organ-Specific Effects (e.g., renal, immune, muscle) in Preclinical Species

While 1,24-Dihydroxy-25-fluorovitamin D3 has been noted as a compound of interest for kidney-related conditions, specific preclinical data on its organ-specific effects are not widely reported. Research on other vitamin D analogs provides a framework for the types of effects that might be investigated.

Renal Effects: The kidney is a primary site of vitamin D metabolism and action. Studies on various vitamin D compounds in animal models of chronic kidney disease have explored their ability to manage secondary hyperparathyroidism and renal osteodystrophy. nih.govnih.gov The impact of this compound on these renal parameters would be a critical area for investigation.

Immune System Effects: The active form of vitamin D3, 1,25-dihydroxyvitamin D3, and its analogs are known to have significant immunomodulatory effects. nih.govresearchgate.netnih.gov These compounds can influence both innate and adaptive immunity by modulating the function of various immune cells, including T-lymphocytes and dendritic cells. researchgate.net Specific studies on the immunomodulatory properties of this compound in preclinical models are needed to characterize its potential in this area.

Muscle Effects: Vitamin D receptors are present in skeletal muscle tissue, and vitamin D deficiency is associated with muscle weakness. nih.govnih.gov Studies in cell and animal models have shown that vitamin D can influence muscle fiber development and function. nih.gov Investigations into the specific effects of this compound on muscle tissue would be necessary to understand its complete preclinical profile.

Q & A

Q. What analytical methods are recommended for quantifying 1,24-Dihydroxy-25-fluorovitamin D₃ in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization agents like DMEQ-TAD is the gold standard for precise quantification. This method minimizes interference from structurally similar metabolites and achieves high sensitivity (detection limits ~0.1 ng/mL). Internal standards, such as deuterated analogs (e.g., d₆-25-hydroxyvitamin D₃), improve accuracy by correcting for matrix effects . Validation should follow FDA bioanalytical guidelines, including tests for linearity, precision, and recovery rates .

Q. How is the biological activity of 1,24-Dihydroxy-25-fluorovitamin D₃ assessed in preclinical models?

In vivo rat models are commonly used to evaluate calcium homeostasis (e.g., intestinal calcium absorption, serum calcium levels) and gene regulation (e.g., CYP24A1 expression). Fluorinated analogs like 24,24-difluoro-1,25-dihydroxyvitamin D₃ show 5–10× higher potency than non-fluorinated forms in these assays, attributed to resistance to metabolic degradation . Dose-response studies should include controls for hypercalcemia, a common side effect of potent vitamin D analogs .

Advanced Research Questions

Q. What synthetic challenges arise in the preparation of 1,24-Dihydroxy-25-fluorovitamin D₃, and how are they addressed?

Fluorination at C-25 requires selective reagents like diethylaminosulfur trifluoride (DAST) to avoid side reactions at other hydroxyl groups. Post-synthesis purification involves silica gel chromatography with solvent mixtures (e.g., H₂O/MeOH) and recrystallization from hexane/methanol. Structural confirmation relies on ¹H-NMR (e.g., δ 0.73 ppm for 18-H₃), ¹⁹F-NMR (δ +40–43 ppm for C-F), and mass spectrometry (m/z 452 for [M⁺]) .

Q. How can researchers resolve discrepancies in bioactivity data for fluorinated vitamin D analogs across studies?

Discrepancies may stem from:

- Assay variability : Cross-reactivity in immunoassays with non-target metabolites. LC-MS/MS is preferred for specificity .

- Sample handling : Degradation due to light exposure or delayed centrifugation. Samples should be stored at -80°C and processed within 2 hours .

- Model differences : Strain-specific vitamin D receptor (VDR) affinity in rodents. Standardize models (e.g., Sprague-Dawley rats) and include pharmacokinetic parameters like half-life .

Q. What strategies optimize experimental design for studying the non-classical actions of 1,24-Dihydroxy-25-fluorovitamin D₃ (e.g., immunomodulation)?

- Use VDR-knockout models to distinguish genomic vs. non-genomic pathways.

- Measure cytokine profiles (e.g., IL-2, IFN-γ) in T-cell cultures treated with the analog.

- Pair transcriptomic data (RNA-seq) with chromatin immunoprecipitation (ChIP) to map VDR binding sites .

- Include 1,25-dihydroxyvitamin D₃ as a comparator to assess fluorination-enhanced stability .

Methodological Notes

- Sample Preparation : For dried blood spots (DBS), validate hematocrit-adjusted extraction protocols to avoid volume biases .

- Statistical Rigor : Power analyses should account for high inter-individual variability in vitamin D metabolism. Use multivariate regression to adjust for covariates (e.g., eGFR, BMI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.